3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one
Description
3-Amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes:
- Position 9: A ketone group, critical for planar molecular geometry and binding affinity to biological targets.
Synthesis: The compound is synthesized via condensation of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, followed by dehydrogenation using agents like thionyl chloride . This method yields high-purity products, distinguishing it from alternative routes for related derivatives.
Properties
IUPAC Name |
3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVYAOYXHQAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.
Scientific Research Applications
3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, including antibacterial and antifungal properties.
Industry: It is used in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Pharmacological Activity Profiles
Antihypertensive Activity
- 3-Benzyl-2-methyl-triazoloquinazolinone: Demonstrated superior antihypertensive efficacy (>200% potency vs. prazocin in SHR models) due to its lipophilic benzyl group enhancing tissue distribution .
- Target Compound : While untested in antihypertensive assays, its pyridinyl group may favor interactions with vascular receptors (e.g., angiotensin-converting enzyme) over benzyl derivatives.
Anticancer Potential
- Pyrazolo-triazolopyrimidines (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-...): Exhibit antiproliferative activity (IC₅₀ < 10 µM in tumor cells) via kinase inhibition .
- BI58488 : Trimethoxyphenyl substituent mimics colchicine’s tubulin-binding motif, implying possible antimitotic effects .
CNS Activity
- 3-[5-Substituted 1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones: Show CNS depressant and anticonvulsant activity (ED₅₀ ~30 mg/kg) due to thiadiazole moieties enhancing GABAergic effects . The target compound’s amino group may confer neuroprotective properties but requires validation.
Key Research Findings and Implications
- Substituent-Driven Activity : Pyridinyl groups (as in the target compound) correlate with kinase inhibition, while benzyl/methoxyphenyl groups favor antihypertensive or tubulin-binding effects.
- Synthetic Efficiency : Piperidine-mediated condensation offers a scalable route for the target compound compared to Pd-dependent syntheses for pyrazolo derivatives.
- Unmet Needs: The target compound’s amino-pyridinyl combination remains underexplored in vivo, warranting studies on bioavailability, toxicity, and specific kinase targets.
Biological Activity
The compound 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a member of the quinazolinone family that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
This compound features a triazoloquinazolinone scaffold which is critical for its biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired structural characteristics.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to This compound have been screened for their efficacy against various bacterial strains.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | High | 16 µg/mL |
| Pseudomonas aeruginosa | Low | 64 µg/mL |
These results indicate that while some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria varies considerably .
Anticancer Activity
The anticancer potential of this compound has been explored in relation to its ability to inhibit specific kinases involved in cancer progression. Notably, compounds with similar structures have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy.
Case Study: Plk1 Inhibition
In a study assessing various triazoloquinazolinone derivatives:
- Compound A (similar structural analog) exhibited an IC50 of 4.4 µM against Plk1.
- Structure–activity relationship (SAR) studies revealed that modifications at the phenyl ring significantly influenced potency.
The findings suggest that the introduction of specific substituents can enhance binding affinity and selectivity towards Plk1 .
Enzyme Inhibition
Research has also indicated that This compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| p38 Mitogen-Activated Protein Kinase | Competitive | 0.5 µM |
| Cyclooxygenase (COX) | Non-competitive | 10 µM |
These activities suggest potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
